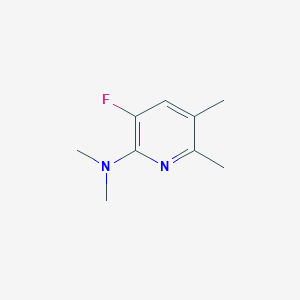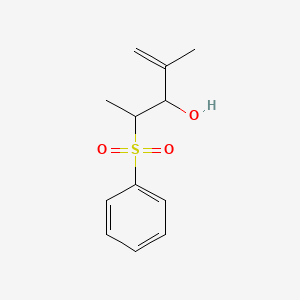![molecular formula C36H64INO4 B12609760 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide CAS No. 648880-80-2](/img/structure/B12609760.png)
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide typically involves multi-step organic reactions. . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying biological interactions and processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide involves its interaction with molecular targets through its pyridinium core and tetradecyloxycarbonyl groups. These interactions can affect various molecular pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
When compared to similar compounds, 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide stands out due to its unique structural features and versatile applications. Similar compounds include:
1-Methyl-3,5-bis[(dodecyloxy)carbonyl]pyridin-1-ium iodide: Differing by the length of the alkyl chain, which affects its properties and applications.
1-Methyl-3,5-bis[(hexadecyloxy)carbonyl]pyridin-1-ium iodide: Another variant with a longer alkyl chain, leading to different physical and chemical properties
Properties
CAS No. |
648880-80-2 |
|---|---|
Molecular Formula |
C36H64INO4 |
Molecular Weight |
701.8 g/mol |
IUPAC Name |
ditetradecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C36H64NO4.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-40-35(38)33-30-34(32-37(3)31-33)36(39)41-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32H,4-29H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VIZJUBHAAMNLDL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
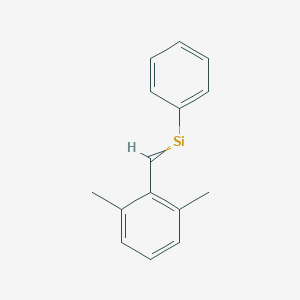
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)
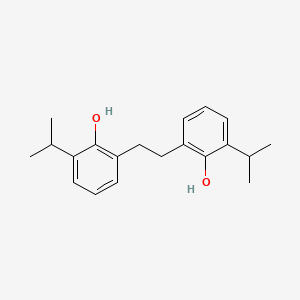
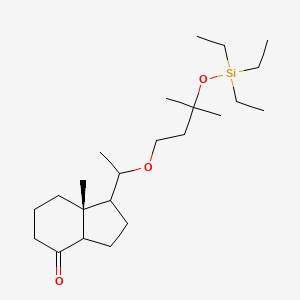

![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
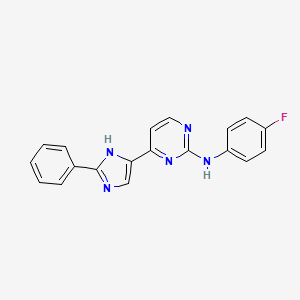
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
